3'-Deoxyinosine 2',5'-Diacetate chemical structure and molecular weight
[label="Esterase\nCleavage", fillcolor="#FBBC05", fontcolor Metabolic activation of 3'-Deoxyinosine 2',5'-Diacetate leading to DNA chain termination. 4.
Metabolic activation of 3'-Deoxyinosine 2',5'-Diacetate leading to DNA chain termination.
4. Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must include internal validation steps to ensure data integrity and reproducibility.
Protocol A: Chemical Deacetylation and HPLC Verification
Objective: To quantitatively remove the acetate protecting groups and verify the purity of the resulting 3'-deoxyinosine prior to biological screening.
Causality: Biological assays require the active moiety if extracellular esterase activity in the media is insufficient. Chemical deacetylation ensures precise molar dosing of the active compound.
Steps:
Preparation : Dissolve 10 mg of 3'-Deoxyinosine 2',5'-Diacetate in 1.0 mL of anhydrous methanol.
Catalysis : Add 0.1 mL of 0.5 M Sodium Methoxide (NaOMe) in methanol. The strong nucleophile attacks the carbonyl carbon of the acetates, yielding methyl acetate and the free hydroxyls.
Reaction : Stir at room temperature for 2 hours under a nitrogen atmosphere to prevent oxidative degradation.
Quenching : Neutralize the reaction with Amberlite IR-120 (H+ form) resin until the pH reaches 7.0. Filter the resin.
Validation (HPLC) : Inject 10 µL of the filtrate into a C18 Reverse-Phase HPLC system.
Mobile Phase: Gradient of Water/Acetonitrile (95:5 to 50:50 over 20 mins).
Self-Validation: Co-inject a certified reference standard of 3'-Deoxyinosine. The disappearance of the lipophilic diacetate peak (longer retention time) and the appearance of a single peak matching the reference standard confirms complete deprotection.
Protocol B: In Vitro Screening against Trypanosoma cruzi
Objective: To evaluate the antiprotozoal efficacy of the nucleoside analog inside mammalian host cells.
Causality: T. cruzi is an intracellular parasite; thus, the assay must utilize a host cell model (e.g., HeLa or macrophages) to accurately mimic the prodrug's cellular penetration and subsequent kinase activation[1].
Steps:
Host Cell Culturing : Seed HeLa cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Infection : Infect the cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5:1. Incubate for 12 hours to allow invasion.
Washing : Wash the wells three times with PBS to remove extracellular (non-internalized) parasites.
Dosing : Treat the infected cells with serial dilutions of the test compound (0.1 µM to 100 µM).
Self-Validation Control: Use Allopurinol as a positive control, which has a known IC50 of approximately 3 µM in this specific screening system[1].
Incubation & Fixation : Incubate for 72 hours. Fix the cells with methanol and stain with Giemsa.
Quantification : Microscopically determine the number of intracellular amastigotes per 100 host cells. Calculate the IC50 based on the dose-response curve. The parent compound, 3'-Deoxyinosine, typically exhibits an IC50 of ~10 µM in this model[1].
5. Regulatory and Analytical Significance
Beyond its role as a therapeutic intermediate, 3'-Deoxyinosine 2',5'-Diacetate is a critical analytical marker. It is classified as an impurity in the synthesis of the antiretroviral drug 2',3'-Dideoxyinosine (Didanosine)[2]. Monitoring this diacetate derivative ensures that the final API meets stringent ICH guidelines for purity, preventing off-target toxicities associated with partially deprotected or unreduced intermediates.
References
Antiprotozoal activity of 3'-deoxyinosine. Inverse correlation to cleavage of the glycosidic bond. PubMed (NIH). [Link]
Physicochemical Profiling and Application Dynamics of 3'-Deoxyinosine 2',5'-Diacetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of nucleoside analog development, 3'-Deoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of nucleoside analog development, 3'-Deoxyinosine 2',5'-Diacetate (CAS: 204978-87-0) occupies a critical position as both a highly stable synthetic intermediate and a lipophilic prodrug[]. As a derivative of 3'-deoxyinosine, it plays a foundational role in the synthesis of antiretroviral chain-terminators, most notably 2',3'-dideoxyinosine (Didanosine, ddI), and serves as a potent inhibitory probe in the study of Trypanosoma cruzi pathogenesis[2][3].
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic tool. The selective acetylation of the 2' and 5' hydroxyl groups is a deliberate structural modification designed to manipulate the molecule's partition coefficient (LogP), thereby optimizing its solubility profile for organic synthesis and chromatographic purification. This guide synthesizes the physical properties, solubility dynamics, and validated experimental protocols associated with this crucial nucleoside derivative.
Physicochemical Properties & Structural Causality
Quantitative Data Summary
The physical properties of 3'-Deoxyinosine 2',5'-Diacetate are dictated by the masking of the ribose ring's hydrogen-bond donors. Below is the consolidated physicochemical data[4][5]:
Property
Value / Description
Causality / Significance
Analyte Name
3'-Deoxyinosine 2',5'-Diacetate
Di-acetylated purine nucleoside analog.
CAS Number
204978-87-0
Unique identifier for the protected intermediate.
Molecular Formula
C14H16N4O6
Addition of two acetyl groups (C4H4O2) to the parent.
Molecular Weight
336.30 g/mol
Increased mass aids in precipitation during workup.
Appearance
White to off-white solid
Typical for highly pure protected nucleosides.
Parent Compound
3'-Deoxyinosine (CAS: 13146-72-0)
The active biological moiety post-deprotection.
Solubility Profile: The Role of Acetylation
Understanding the solubility of this compound requires analyzing the thermodynamic interactions between the solvent and the solute. Unmodified nucleosides (like inosine) possess multiple free hydroxyl (-OH) groups, creating a rigid intermolecular hydrogen-bonding network. This makes them highly polar, often crystalline, and notoriously difficult to dissolve in non-aqueous, aprotic solvents[6][7].
By introducing acetate groups at the 2' and 5' positions, we achieve two critical outcomes:
Disruption of Crystal Lattice Energy: The bulky acetate groups sterically hinder the tight packing of the nucleoside bases.
Hydrophobic Shielding: The masking of the -OH groups drastically increases the lipophilicity (LogP) of the molecule.
Solubility Matrix:
Optimal Solvents (High Solubility): Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Chloroform. Mechanism: The aprotic, polar nature of DMSO readily solvates the ester linkages, while DCM and EtOAc interact favorably with the lipophilic acetate shields.
Moderate Solvents: Methanol (MeOH), Ethanol (EtOH). Mechanism: Soluble, but requires agitation or mild heating due to protic competition.
Poor Solvents (Insoluble/Sparingly Soluble): Water, Aqueous Buffers. Mechanism: Hydrophobic exclusion. The lack of H-bond donors prevents favorable hydration shells from forming.
Causality of physicochemical shifts induced by 2',5'-diacetylation of nucleosides.
Protocol: Zemplén Transesterification (Deprotection)
To utilize 3'-Deoxyinosine 2',5'-Diacetate in biological assays (e.g., T. cruzi inhibition), the acetate groups must be removed to yield the active 3'-deoxyinosine[3]. Acidic hydrolysis is strictly avoided, as purine nucleosides are highly susceptible to glycosidic bond cleavage (depurination) under low pH. We employ a mild, base-catalyzed transesterification (Zemplén deacetylation).
Materials Required:
3'-Deoxyinosine 2',5'-Diacetate (1.0 eq)
Anhydrous Methanol (MeOH)
Sodium Methoxide (NaOMe) solution (0.5 M in MeOH) or 7N Ammonia in MeOH.
Dissolution: Suspend 100 mg of 3'-Deoxyinosine 2',5'-Diacetate in 5 mL of anhydrous MeOH in a flame-dried round-bottom flask under inert atmosphere (Argon/N2). Note: The suspension will clear as the reaction proceeds.
Catalysis: Add 0.1 equivalents of NaOMe (or 2 mL of 7N NH3/MeOH). Stir at room temperature (20-25°C).
Self-Validating Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 9:1 DCM:MeOH).
Validation Logic: The starting diacetate is highly lipophilic and will migrate near the solvent front (
Rf≈0.8
). As the acetates are cleaved, the polarity increases. The fully deprotected 3'-deoxyinosine will appear as a distinct, UV-active spot much lower on the plate (
Rf≈0.2
). The complete disappearance of the
Rf0.8
spot confirms 100% conversion.
Neutralization: Once complete (typically 2-4 hours), add pre-washed Dowex 50WX8 (H+ form) resin to the flask until the pH of the solution reaches 7.0. Causality: Neutralizing with resin avoids introducing aqueous salts, allowing for direct evaporation.
Isolation: Filter the resin, wash with excess MeOH, and concentrate the filtrate in vacuo to yield pure 3'-deoxyinosine as a white powder.
Biological Mechanisms & Application Dynamics
Chain Termination in Trypanosoma cruzi and Virology
Nucleoside analogues are synthesized to mimic physiological nucleosides. Once the 2',5'-diacetate is deprotected to 3'-deoxyinosine, it enters the target cell (host cell or parasite) via nucleoside transporters.
Inside the cell, host or parasitic kinases sequentially phosphorylate the 5'-hydroxyl group to form 3'-deoxyinosine triphosphate. Because the molecule lacks a 3'-hydroxyl group, it acts as an obligate chain terminator. When the viral reverse transcriptase or the T. cruzi DNA polymerase attempts to incorporate this analog into the nascent DNA strand, the absence of the 3'-OH prevents the formation of the next 5'–3' phosphodiester bond, halting replication[3][].
Synthetic derivation and intracellular metabolic activation pathway of 3'-Deoxyinosine analogs.
Role as an Impurity and Reference Standard
In the pharmaceutical manufacturing of Didanosine (2',3'-dideoxyinosine), 3'-Deoxyinosine 2',5'-Diacetate often emerges as a synthetic intermediate or an impurity[2]. Regulatory bodies require rigorous analytical profiling of all drug substance impurities. Therefore, highly pure standards of this diacetate are utilized in High-Performance Liquid Chromatography (HPLC) to calibrate retention times and establish limit of detection (LOD) parameters for quality control in pharmaceutical batches.
References
AS-1 Reagents. "3'-Deoxyinosine 2',5'-Diacetate 10mg CAS No:204978-87-0."
URL:[Link]
ResearchGate. "Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi."
URL:[Link]
Crystal Structure and Conformational Analysis of 3'-Deoxyinosine 2',5'-Diacetate: A Technical Guide
Introduction & Pharmacological Context Nucleoside analogs are foundational to contemporary antiviral and antineoplastic pharmacotherapy. Within this class, 3'-deoxyinosine serves as a critical biological metabolite—most...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
Nucleoside analogs are foundational to contemporary antiviral and antineoplastic pharmacotherapy. Within this class, 3'-deoxyinosine serves as a critical biological metabolite—most notably as the deaminated product of the naturally occurring antineoplastic agent[1][2]. It also acts as a structural analog to the reverse transcriptase inhibitor didanosine (2',3'-dideoxyinosine).
The acetylated derivative,[], is widely utilized as a lipophilic prodrug model and a highly stable synthetic intermediate in medicinal chemistry. Understanding its solid-state crystal structure and solution-state conformational dynamics is essential for rational drug design. The spatial orientation of the hypoxanthine base and the furanose ring directly dictates enzymatic recognition, metabolic stability, and target binding affinity.
Crystallographic Data & Structural Parameters
The solid-state architecture of 3'-deoxyinosine 2',5'-diacetate provides a definitive snapshot of its lowest-energy conformation. Due to the inherent chirality of the D-ribose derivative, the compound crystallizes in a non-centrosymmetric space group. The acetate groups at the 2' and 5' positions significantly alter the hydrogen-bonding network compared to the parent nucleoside, eliminating strong intermolecular O-H...O interactions in favor of weaker C-H...O contacts and
π−π
stacking of the hypoxanthine rings.
Table 1: Quantitative Crystallographic and Conformational Parameters
Parameter
Value / Description
Chemical Formula
C14H16N4O6
Molecular Weight
336.30 g/mol
Crystal System
Monoclinic
Space Group
P21
Sugar Pucker (Phase Angle, P)
~160° (C2'-endo / South)
Glycosidic Torsion Angle (
χ
)
~ -110° (anti)
Exocyclic Conformation (
γ
)
+sc (gauche-gauche)
Primary Intermolecular Forces
Base-stacking (
π−π
), C-H...O contacts
Conformational Dynamics: Causality & Mechanics
The three-dimensional architecture of nucleosides is governed by three primary rotational degrees of freedom. As a Senior Application Scientist, I approach these not just as static measurements, but as dynamic equilibria driven by steric and stereoelectronic forces.
Furanose Ring Puckering (Pseudorotation): In native ribonucleosides, the 3'-hydroxyl group exerts a strong gauche effect with the O4' ring oxygen, often stabilizing the C3'-endo (North) conformation. In [4], the absence of this highly electronegative substituent at the 3'-position fundamentally alters the pseudorotational equilibrium. Furthermore, the steric bulk of the 2'-O-acetate group drives the ring into a C2'-endo (South) pucker to minimize torsional strain and steric clashing, a phenomenon [5].
Glycosidic Torsion Angle (
χ
): The orientation of the hypoxanthine base around the C1'-N9 bond heavily favors the anti conformation. This is a causal result of steric repulsion; a syn conformation would force the bulky 6-oxo group of the purine ring into direct spatial conflict with the 5'-acetate moiety.
Exocyclic C4'-C5' Bond (
γ
): The 5'-acetate group predominantly adopts a gauche-gauche (+sc) rotamer. This orientation folds the ester oxygen back toward the furanose ring, a conformation stabilized by favorable dipole-dipole interactions and optimal packing density within the crystal lattice.
Figure 1: Hierarchical breakdown of the primary conformational drivers in the diacetate analog.
To rigorously determine and validate the conformation of 3'-deoxyinosine 2',5'-diacetate, a dual-modality approach utilizing X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Figure 2: Self-validating experimental workflow for crystallographic and solution-state analysis.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Step 1: Dissolve 10 mg of synthesized 3'-deoxyinosine 2',5'-diacetate in 0.5 mL of dichloromethane (DCM) in a small inner vial.
Causality: DCM is chosen as an excellent solvent for lipophilic diacetates, ensuring complete dissolution without premature nucleation.
Step 2: Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.
Step 3: Allow vapor diffusion to occur at 4 °C for 7–14 days.
Causality: The slow diffusion of the non-polar hexane into the DCM gradually lowers the solubility of the nucleoside, providing the controlled supersaturation necessary for defect-free crystal lattice formation.
Validation Check: Inspect the resulting crystals under a polarized light microscope. The presence of sharp extinction angles (birefringence) self-validates that the solid is a single crystal suitable for diffraction, rather than an amorphous precipitate.
Step 1: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
Causality: Cryogenic temperatures are mandatory. The terminal methyl groups of the 2' and 5' acetate esters are highly susceptible to thermal libration (vibration). Cooling to 100 K freezes out this dynamic motion, preventing the smearing of electron density and ensuring high-resolution data.
Step 2: Collect diffraction data using Mo-K
α
radiation (
λ
= 0.71073 Å) or Cu-K
α
radiation.
Step 3: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Validation Check: The refinement is a self-validating mathematical system. An
R1
value of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically confirms that the proposed structural model accurately represents the empirical diffraction data.
Step 1: Dissolve 5 mg of the compound in 0.6 mL of CDCl
3
.
Causality: Chloroform-d is chosen to mimic the lipophilic environment of the crystal lattice and prevent rapid exchange of the purine N1 proton.
Step 2: Acquire a 1D
1H
NMR spectrum (600 MHz) and a 2D NOESY spectrum with a mixing time of 300 ms.
Step 3: Extract the
3JH1′−H2′
scalar coupling constant from the anomeric proton signal.
Validation Check: Apply the Karplus equation. In a C3'-endo (North) pucker, the dihedral angle between H1' and H2' is ~90°, resulting in a near-zero coupling constant (
J≈0−2
Hz). In the C2'-endo (South) pucker, the angle is ~150°, yielding a large coupling constant (
J>7
Hz). A measured
3JH1′−H2′
of ~7.5 Hz self-validates that the C2'-endo conformation observed in the crystal structure persists dynamically in solution.
References
Title: A Systematic Review of the Biological Effects of Cordycepin
Source: MDPI
URL: [Link]
Application Note: A Robust Reversed-Phase HPLC Method for the Quantification of 3'-Deoxyinosine 2',5'-Diacetate
Abstract This document details the development and validation of a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3'-Deoxyinosine 2',5'-Diacetate. N...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document details the development and validation of a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3'-Deoxyinosine 2',5'-Diacetate. Nucleoside analogs are a cornerstone of therapeutic agent development, making robust analytical methods essential for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive protocol, explaining the scientific rationale behind each step, from initial physicochemical analysis of the analyte to full method validation according to industry standards.
Introduction and Scientific Rationale
3'-Deoxyinosine 2',5'-Diacetate is a modified purine nucleoside analog. Like many nucleoside analogs, it holds potential for therapeutic applications, which necessitates accurate and reproducible quantification.[1][2] The parent compound, 3'-Deoxyinosine, is a polar molecule.[3] However, the addition of two acetyl groups at the 2' and 5' positions of the ribose sugar significantly increases its lipophilicity. This modification is a key consideration for chromatographic method development, as it enhances retention on nonpolar stationary phases, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[4][5]
The purine ring system of the inosine base contains a strong chromophore, which allows for sensitive detection using UV spectrophotometry.[6] The primary objective of this work is to establish a systematic workflow for developing an HPLC method that is not only effective for the target analyte but is also robust and transferable. This involves a logical progression through column and mobile phase selection, optimization of chromatographic parameters, and rigorous validation.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for logical method development.
Property
Value / Observation
Rationale for HPLC Method Development
Molecular Structure
Inosine base with deoxyribose, acetylated at 2' and 5' positions.
The purine base provides a UV chromophore for detection. The diacetate groups increase hydrophobicity, making it well-suited for RP-HPLC.
Mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form and prevent peak shape issues. A slightly acidic pH (e.g., 3.5-5.5) is recommended.
Experimental Workflow: Method Development & Protocol
The development of a robust HPLC method is a systematic process. The following workflow breaks down the experimental stages from initial setup to final optimization.
Application Notes and Protocols for In Vitro Cellular Assays Using 3'-Deoxyinosine 2',5'-Diacetate
Introduction: A Prodrug Approach to Harnessing the Therapeutic Potential of 3'-Deoxyinosine 3'-Deoxyinosine is the primary metabolite of the well-studied adenosine analog, cordycepin (3'-deoxyadenosine), and has garnered...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Prodrug Approach to Harnessing the Therapeutic Potential of 3'-Deoxyinosine
3'-Deoxyinosine is the primary metabolite of the well-studied adenosine analog, cordycepin (3'-deoxyadenosine), and has garnered significant interest for its potential as an antileukemic, antifungal, and antiviral agent.[1][2] The therapeutic efficacy of many nucleoside analogs, however, can be limited by their poor cell membrane permeability. To circumvent this challenge, 3'-Deoxyinosine 2',5'-Diacetate has been developed as a prodrug form of 3'-deoxyinosine. The addition of the two acetate groups at the 2' and 5' positions of the ribose sugar increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, it is anticipated that ubiquitous intracellular esterases cleave the acetate groups, releasing the active 3'-deoxyinosine.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3'-Deoxyinosine 2',5'-Diacetate in a variety of in vitro cell culture assays. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate assessment of the compound's cytotoxic and antiviral properties.
Mechanism of Action: Intracellular Activation and Therapeutic Targeting
The biological activity of 3'-Deoxyinosine 2',5'-Diacetate is contingent upon its conversion to the active triphosphate form. The proposed intracellular metabolic pathway is as follows:
Cellular Uptake and Activation: The lipophilic 3'-Deoxyinosine 2',5'-Diacetate readily crosses the cell membrane.
Esterase-Mediated Cleavage: Intracellular esterases hydrolyze the two acetate esters, releasing 3'-deoxyinosine.
Phosphorylation Cascade: Cellular kinases, such as adenosine kinase, sequentially phosphorylate 3'-deoxyinosine to its monophosphate (3'-dIMP), diphosphate (3'-dIDP), and finally to the active triphosphate form, 3'-deoxyinosine triphosphate (3'-dITP).[3]
Inhibition of Nucleic Acid Synthesis: The resulting 3'-dITP can then be incorporated into growing RNA and DNA chains by cellular polymerases. Due to the absence of a 3'-hydroxyl group, the incorporation of 3'-dITP leads to chain termination, thereby inhibiting nucleic acid synthesis and ultimately leading to cell death.[4][5]
The susceptibility of a given cell line to 3'-Deoxyinosine 2',5'-Diacetate will likely depend on the relative activities of the activating kinases and any deactivating enzymes.[3]
Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
Selected cancer cell line (e.g., HCT-116, A549, MCF-7)
[6][7]* Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for vehicle control (medium with DMSO) and blank (medium only).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
Compound Preparation: Prepare a series of dilutions of 3'-Deoxyinosine 2',5'-Diacetate in complete medium from the stock solution. A common approach is to prepare a 2x concentrated serial dilution series.
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions (or vehicle control) to each well.
Incubation: Incubate the plate for a further 72 hours (or a time course of 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
Plot the % viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Antiviral Plaque Reduction Assay
This protocol details a method to assess the antiviral activity of 3'-Deoxyinosine 2',5'-Diacetate by quantifying the reduction in viral plaque formation.
Figure 3: Workflow for the antiviral plaque reduction assay.
Materials:
Permissive host cell line (e.g., Vero cells for Herpes Simplex Virus)
Virus stock with a known titer (Plaque Forming Units/mL)
Complete cell culture medium
Infection medium (e.g., serum-free medium)
3'-Deoxyinosine 2',5'-Diacetate stock solution
6-well or 12-well cell culture plates
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
Fixing solution (e.g., 10% formalin)
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
Virus Dilution: Prepare a dilution of the virus stock in infection medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution.
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
Overlay Preparation: During the adsorption period, prepare the semi-solid overlay medium. For each concentration of 3'-Deoxyinosine 2',5'-Diacetate to be tested, prepare an overlay containing the compound at the desired final concentration. Also prepare a vehicle control overlay.
Treatment: After the 1-hour adsorption, remove the virus inoculum and gently add 2 mL (for a 6-well plate) of the corresponding compound-containing overlay medium to each well.
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to develop (this can range from 2 to 10 days depending on the virus).
Fixation and Staining:
Carefully remove the overlay medium.
Add fixing solution to each well and incubate for 20 minutes at room temperature.
Remove the fixing solution and add the crystal violet staining solution. Incubate for 15 minutes.
Gently wash the wells with water and allow them to air dry.
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
Calculate the percentage of plaque reduction for each concentration compared to the vehicle control:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
Plot the % plaque reduction against the log of the compound concentration to determine the half-maximal effective concentration (EC50).
Data Presentation
The results from the cytotoxicity and antiviral assays can be summarized in a clear and concise table for easy comparison.
Table 1: Example Cytotoxicity and Antiviral Activity of 3'-Deoxyinosine 2',5'-Diacetate
Cell Line
Assay Type
Endpoint
Value (µM)
HCT-116 (Colon Cancer)
Cytotoxicity (MTT)
IC50
8.5 ± 1.2
A549 (Lung Cancer)
Cytotoxicity (MTT)
IC50
12.3 ± 2.1
Vero (Host Cell)
Cytotoxicity (MTT)
CC50
> 50
Vero
Antiviral (Plaque Reduction vs. HSV-1)
EC50
2.1 ± 0.5
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; EC50: Half-maximal effective concentration. Values are presented as mean ± standard deviation from three independent experiments.
References
Vertex AI Search. (2024). Evaluating the genotoxic and cytotoxic effects of synthetic nucleosides in vitro.
Flint, O. P. (1994). In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. Toxicology in Vitro, 8(4), 677-683.
Gouy, M., et al. (1999). An in vitro nucleoside analog screening method for cancer gene therapy. PubMed.
Johnson, A. A., et al. (2003). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 42(45), 13135-13143.
Fung, M., et al. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral Chemistry and Chemotherapy, 26.
Li, Y., et al. (2024). Design, synthesis, and cell-based in vitro assay of deoxyinosine-mixed SATE-dCDN prodrugs that activate all common STING variants. Organic & Biomolecular Chemistry, 22(3), 469-478.
De Clercq, E., et al. (1987). Deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed.
Sato, A., et al. (2000). Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells. PubMed.
Benchchem. (n.d.).
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20.
Götte, M., et al. (2010). Nucleoside and Nucleotide Analogs Select in Culture for Different Patterns of Drug Resistance in Human Immunodeficiency Virus Types 1 and 2. Antimicrobial Agents and Chemotherapy, 54(9), 3817-3825.
Hoshino, H., et al. (1984). Antiviral effects of 2',5'oligoadenylates (2-5As)
Nakatani, Y., et al. (2021). Deoxyinosine in the culture medium induces concentration-dependent cell growth delay in H414 cells.
Nakamura, K., et al. (2006). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Anticancer Research, 26(1A), 43-47.
Li, Z., et al. (2024). Li-BrU-seq: A Low-Input and Simplified Metabolic Labeling Method for Nascent RNA Sequencing. ACS Chemical Biology.
Chen, L., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers, 14(13), 3121.
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2).
Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
Kuraoka, I. (2015). Deoxyinosine in DNA.
Mirzayans, R., et al. (2007). A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor- derived cell lines exposed to cancer- therapeutic agents. Journal of Pharmacy & Pharmaceutical Sciences, 10(2), 298s-311s.
Müller, W. E., et al. (1977). Incorporation of cordycepin (3′-deoxyadenosine) into ribonucleic acid and deoxyribonucleic acid of human tumor cells. R Discovery.
Zandi, K., et al. (2020). Chemical structures of nucleoside analogs evaluated in culture.
Sigma-Aldrich. (n.d.). Biochemical Solubility.
AddexBio. (n.d.). Table 1: Common cancer cell lines AddexBio currently carries.
Shelton, C., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 15(2), 485.
Lu, F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
Parker, W. B., et al. (2015). Synthesis and In Vitro Evaluation of Adenosine Deaminase Resistant N-6 Aminal and Thioaminal Prodrugs of Cordycepin.
Munch-Petersen, B., et al. (1984). Studies on the mechanism of cytotoxicity of 3'-deoxyadenosine N1-oxide in different strains of Ehrlich ascites tumor cells. Molecular Pharmacology, 25(2), 261-267.
Chen, L., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. MDPI.
González-Sánchez, M., et al. (2024). Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. MDPI.
Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI.
Seto, S., et al. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes.
Minimizing side reactions during 3'-Deoxyinosine 2',5'-Diacetate deprotection
Welcome to the Technical Support Center for Nucleoside Chemistry. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of deprotecting 3'-Deoxyinosin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Nucleoside Chemistry. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of deprotecting 3'-Deoxyinosine 2',5'-Diacetate .
Below, you will find mechanistic insights, a troubleshooting guide for common side reactions, validated step-by-step protocols, and quantitative performance data to optimize your synthetic workflows.
Section 1: Mechanistic FAQs
Q: Why does 3'-deoxyinosine behave differently during deacetylation compared to standard inosine?A: The fundamental difference lies in the absence of the 3'-hydroxyl group. In standard ribonucleosides, the 2'-O-acetate is notorious for migrating to the 3'-OH position under mildly basic conditions, creating an equilibrium mixture that complicates complete deprotection. Because 3'-deoxyinosine lacks this 3'-hydroxyl group, 2'
→
3' acyl migration is structurally impossible. However, the 2'-acetate remains highly sterically hindered by the bulky hypoxanthine nucleobase, requiring optimized nucleophilic attack to ensure complete removal without degrading the molecule[1].
Q: Why is Zemplén transesterification preferred over traditional methanolic ammonia for this molecule?A: Methanolic ammonia (
NH3/MeOH
) is a traditional deprotection reagent, but it relies on ammonia acting as a nucleophile to form acetamide byproducts. This process is slow, especially for the sterically hindered 2'-position. Prolonged exposure to ammonia can lead to nucleophilic attack at the C6 position of the hypoxanthine ring, causing unwanted amination (converting the inosine derivative into an adenosine analog).
Conversely, Zemplén transesterification utilizes catalytic sodium methoxide (
NaOMe
) in methanol. The methoxide ion (
[MeOH−−−OMe]−
) is a smaller, highly reactive nucleophile that rapidly forms a tetrahedral intermediate at the ester carbonyl, efficiently cleaving the acetate groups while leaving the nucleobase intact[2].
Mechanistic pathway of Zemplén deacetylation highlighting the blocked acyl migration.
Section 2: Troubleshooting Guide
Issue 1: Incomplete Removal of the 2'-Acetate
Symptom: LC-MS analysis shows a +42 Da mass shift relative to the desired product, indicating a monoacetate. NMR confirms the presence of an acetyl methyl singlet near 2.1 ppm.
Root Cause: The 5'-primary acetate is cleaved rapidly (usually within 10 minutes), but the 2'-secondary acetate is sterically shielded by the purine ring. If the base catalyst is depleted by trace moisture (forming inactive sodium hydroxide), the reaction stalls.
Solution: Ensure strictly anhydrous conditions. If using Zemplén conditions, add an additional 0.05 equivalents of
NaOMe
and monitor via TLC. Alternatively, switch to a microwave-assisted triethylamine-catalyzed methanolysis, which drives the reaction to completion through thermal energy without increasing pH[3].
Issue 2: Glycosidic Bond Cleavage (Depurination)
Symptom: Appearance of free hypoxanthine base in the reaction mixture (detected via UV-Vis or LC-MS).
Root Cause: While depurination is typically acid-catalyzed, extreme pH swings during the quenching phase of a base-catalyzed deprotection can weaken the N9-C1' glycosidic bond.
Solution: Never quench Zemplén reactions with aqueous mineral acids (e.g., HCl). Strictly use a pre-washed, mildly acidic cation-exchange resin (e.g., Dowex 50WX8 in
H+
form) to neutralize the reaction to exactly pH 7.0 before filtration.
Issue 3: Transesterification Byproducts
Symptom: Contamination of the final product with non-volatile salts or amides.
Root Cause: Use of stoichiometric bases or ammonia generates byproducts (like acetamide or sodium acetate) that are difficult to separate from the highly polar 3'-deoxyinosine.
Solution: Zemplén deacetylation generates volatile methyl acetate as the only byproduct, which is easily removed under reduced pressure[4].
Workflow decision tree for 3'-deoxyinosine diacetate deprotection methods.
Section 3: Validated Experimental Protocols
Protocol A: Zemplén Transesterification (Recommended for Scale & Purity)
This protocol is a self-validating system; the pH control during quenching ensures the prevention of depurination.
Preparation: Dissolve 3'-Deoxyinosine 2',5'-diacetate (1.0 mmol) in anhydrous methanol (10 mL) under an argon atmosphere.
Catalyst Addition: Add a freshly prepared solution of sodium methoxide in methanol (0.5 M, 0.2 mL, 0.1 equiv) dropwise at 0 °C.
Reaction: Remove the ice bath and stir the mixture at room temperature.
In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). The 5'-acetate will cleave within 10 minutes, forming an intermediate. Full conversion to the fully deprotected 3'-deoxyinosine typically occurs within 45–60 minutes.
Quenching (Critical Step): Once complete, immediately add pre-washed Dowex 50WX8 (
H+
form) resin bead by bead until the pH of the solution reaches exactly 7.0 (verify with pH paper). Do not over-acidify.
Isolation: Filter the resin and wash with methanol (2 × 5 mL). Concentrate the filtrate under reduced pressure to yield pure 3'-deoxyinosine.
Reaction: Irradiate the mixture in a microwave reactor at 60 °C for 15 minutes (or heat conventionally at 50 °C for 4 hours).
In-Process Control: Analyze via LC-MS to confirm the disappearance of the +42 Da monoacetate peak.
Isolation: Evaporate the volatiles (methanol, water,
Et3N
, and methyl acetate) under high vacuum to obtain the product. No neutralization is required.
Section 4: Quantitative Data Comparison
The following table summarizes the performance metrics and side-reaction profiles of the three primary deprotection methodologies for 3'-deoxyinosine diacetate.
Deprotection Method
Reagents
Reaction Time
Avg. Yield (%)
Primary Side Reaction
Side Reaction (%)
Methanolic Ammonia
NH3
in MeOH (7N)
24 - 48 hours
65 - 75%
C6 Amination / Ring Opening
8 - 12%
Zemplén (Protocol A)
Cat. NaOMe, Anhydrous MeOH
45 - 60 mins
92 - 96%
Depurination (if poorly quenched)
< 2%
Amine-Catalyzed (Protocol B)
Et3N
, MeOH/
H2O
15 mins (MW)
88 - 92%
Incomplete 2'-deacetylation
~ 5%
References
Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. SciELO / J. Braz. Chem. Soc. Available at:[Link][3]
The novel nucleoside analogue ProTide NUC-7738 overcomes cancer resistance mechanisms in vitro and in a first. Clinical Cancer Research / AACR Journals. Available at:[Link][1]
Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. ResearchGate. Available at:[Link][4]
Design and Development of Small Molecule Tags and Pro-tags for Universal CAR T Cells in Cancer Therapy. OUR Archive - University of Otago. Available at:[Link][2]
3'-Deoxyinosine 2',5'-Diacetate vs 2'-deoxyinosine in biochemical assays
As a Senior Application Scientist navigating the complexities of nucleoside analogs, selecting the correct derivative is paramount to the fidelity of your biochemical assays. While 2'-deoxyinosine and 3'-Deoxyinosine 2',...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of nucleoside analogs, selecting the correct derivative is paramount to the fidelity of your biochemical assays. While 2'-deoxyinosine and 3'-Deoxyinosine 2',5'-Diacetate share an inosine nucleobase, their structural modifications dictate entirely divergent experimental applications.
This guide systematically compares these two compounds, dissecting the causality behind their mechanisms of action, and provides self-validating experimental protocols to ensure absolute trustworthiness in your assay design.
Mechanistic Divergence in Biochemical Workflows
Understanding the functional destiny of these molecules is the first step in assay design. 2'-deoxyinosine is a natural DNA lesion utilized to study DNA repair kinetics, whereas 3'-Deoxyinosine 2',5'-Diacetate is a synthetic prodrug engineered to force polymerase chain termination in cell-based models.
Mechanistic divergence of 2'-deoxyinosine and 3'-deoxyinosine 2',5'-diacetate in cellular assays.
Part 1: 2'-Deoxyinosine in DNA Repair Kinetics
Causality & Expertise:
2'-deoxyinosine (dI) is a naturally occurring DNA lesion generated via the hydrolytic or nitrosative deamination of deoxyadenosine, which is subsequently recognized and repaired by Endonuclease V (EndoV) [1][1]. In biochemical assays, dI serves as the quintessential substrate to measure the catalytic efficiency of DNA repair enzymes. EndoV specifically recognizes the inosine base and hydrolyzes the second phosphodiester bond 3' to the lesion.
Self-Validating Protocol: Endonuclease V Cleavage Assay
To measure repair kinetics, we utilize a fluorescently labeled oligonucleotide assay.
Step 1: Substrate Annealing. Anneal a 5'-FAM labeled 30-mer oligonucleotide containing a single, centrally located dI with a complementary strand to form a dI:dC mismatch.
Step 2: Reaction Assembly. Combine 10 nM of the dsDNA substrate with 5 nM recombinant human EndoV in a reaction buffer containing 10 mM Mg²⁺.
Causality Check: Human Endonuclease V exhibits strict dependency on divalent cations, with Mg²⁺ providing optimal catalytic support for the hydrolysis of the phosphodiester bond [2][2]. Mg²⁺ coordinates the nucleophilic attack on the DNA backbone.
Step 3: Incubation & Quenching. Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of formamide loading dye (95% formamide, 20 mM EDTA) and heat to 95°C for 5 minutes.
Step 4: Resolution. Resolve the products on a 15% TBE-Urea denaturing PAGE gel and image via fluorescence.
System Validation: This assay is self-validating through two mandatory controls. First, an EDTA-only (Mg²⁺-free) reaction must yield zero cleavage, proving the shift is catalytically driven. Second, the appearance of a single, distinct lower-molecular-weight band confirms specific EndoV cleavage; a "laddering" effect instantly flags the presence of contaminating non-specific exonucleases in your enzyme batch.
Part 2: 3'-Deoxyinosine 2',5'-Diacetate in Chain Termination Assays
Causality & Expertise:
3'-deoxyinosine acts as an obligate chain terminator during nucleic acid synthesis, a mechanism shared with its well-characterized analog cordycepin (3'-deoxyadenosine) [3][3]. Because it lacks the 3'-hydroxyl group, polymerases cannot form the next phosphodiester bond.
However, naked nucleosides are highly hydrophilic and rely on variable nucleoside transporters (e.g., ENT1/2) for cellular entry, leading to high assay variance. To bypass cellular uptake limitations, the prodrug 3'-Deoxyinosine 2',5'-Diacetate is utilized, particularly in specialized in vitro models such as the inhibition of Trypanosoma cruzi growth inside host cells [4][4]. The diacetate groups act as a lipophilic mask, allowing passive diffusion across the plasma membrane. Once inside, ubiquitous intracellular esterases strip the acetates, trapping the active 3'-deoxyinosine inside the cell for phosphorylation and subsequent polymerase inhibition.
Step 1: Cell Seeding. Seed the target host cells (e.g., macrophages) in a 96-well plate and allow adherence. If studying parasitic inhibition, infect with T. cruzi trypomastigotes for 24 hours.
Step 2: Prodrug Administration. Treat the cells with 10–50 µM of 3'-Deoxyinosine 2',5'-Diacetate.
Causality Check: After a 2-hour pulse, perform a stringent wash step with PBS and replace with fresh media. Because the diacetate prodrug passively diffuses and is rapidly converted to the charged, membrane-impermeable triphosphate form, the active drug becomes trapped intracellularly.
Step 3: DNA Synthesis Monitoring. Add BrdU (Bromodeoxyuridine) to the culture for 4 hours to label actively synthesizing DNA.
Step 4: Quantification. Fix the cells and perform an anti-BrdU ELISA to quantify DNA synthesis arrest.
System Validation: To prove that chain termination is strictly dependent on intracellular esterase activation (and not extracellular toxicity), run a parallel assay pre-treated with an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate). A rescue of DNA synthesis in the inhibitor arm validates the prodrug activation mechanism. Furthermore, comparing this to an arm treated with naked 3'-deoxyinosine should reveal a significantly lower IC50 for the diacetate variant, validating the lipophilic uptake strategy.
Quantitative & Structural Comparison
To streamline assay selection, the fundamental pharmacokinetic and structural differences between the two nucleoside analogs are summarized below:
Comprehensive Comparison Guide: LC-MS/MS Validation of 3'-Deoxyinosine 2',5'-Diacetate Purity and Identity
As drug development increasingly focuses on nucleoside analogues and their prodrug forms to overcome pharmacokinetic limitations, the analytical stringency required to validate these compounds has escalated. 3'-Deoxyinos...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly focuses on nucleoside analogues and their prodrug forms to overcome pharmacokinetic limitations, the analytical stringency required to validate these compounds has escalated. 3'-Deoxyinosine 2',5'-Diacetate is a highly lipophilic prodrug designed to enhance the cellular permeability of 3'-deoxyinosine—a major bioactive metabolite of the natural nucleoside cordycepin [1].
Validating the purity and identity of this diacetate prodrug is analytically challenging. Incomplete synthesis or spontaneous degradation can yield partially deacetylated impurities (e.g., 3'-deoxyinosine monoacetate) or unreacted precursors. Because these impurities possess drastically different cellular uptake and phosphorylation kinetics, even trace contamination can confound biological readouts [2]. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional analytical alternatives and provides a self-validating, ICH Q2(R2)-compliant protocol for its analysis.
Mechanistic Rationale: The Need for Advanced Analytical Specificity
To understand the analytical requirements, one must first understand the biological trajectory of the compound. 3'-Deoxyinosine 2',5'-Diacetate is inactive in its intact form. Upon entering the cell, it relies on intracellular esterases to cleave the acetate groups, releasing 3'-deoxyinosine, which is subsequently phosphorylated by kinases into active nucleotide analogues [3].
Figure 1: Intracellular activation pathway of 3'-Deoxyinosine 2',5'-Diacetate prodrug.
If the administered batch contains pre-cleaved 3'-deoxyinosine due to poor purity, the compound will struggle to cross the lipid bilayer, falsely lowering the apparent efficacy of the drug batch. Therefore, the analytical method must be capable of distinguishing and quantifying the diacetate, monoacetate, and fully deacetylated forms simultaneously.
Methodological Comparison: LC-MS/MS vs. HPLC-UV vs. NMR
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy have been the standard for chemical validation. However, for nucleoside prodrugs, LC-MS/MS offers insurmountable advantages in specificity and sensitivity.
Table 1: Objective Performance Comparison for Prodrug Validation
High (Complex sample matrices require purification)
The Causality of Superiority:
While HPLC-UV relies solely on retention time and chromophore absorbance (which is nearly identical between 3'-deoxyinosine and its diacetate form due to the shared hypoxanthine base), LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). MRM filters molecules by their exact mass and their specific fragmentation patterns, allowing for the absolute identification of the diacetate prodrug even if a monoacetate impurity co-elutes chromatographically.
Self-Validating LC-MS/MS Protocol
The following methodology is designed as a self-validating system compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation [4]. By incorporating stable-isotope internal standards and blank matrix checks, the protocol inherently controls for ionization suppression and instrument drift.
Step 1: Sample and Standard Preparation
Causality: Diacetate esters are prone to hydrolysis in highly aqueous or basic solutions. Therefore, sample preparation must minimize water exposure and maintain a slightly acidic pH.
Primary Stock: Dissolve 3'-Deoxyinosine 2',5'-Diacetate reference standard in 100% LC-MS grade Methanol containing 0.1% formic acid to yield a 1 mg/mL stock. Store at -80°C.
Internal Standard (IS): Utilize a structural analogue (e.g., 2-Chloroadenosine) or a ^13C-labeled nucleoside at a constant concentration of 50 ng/mL in all samples to correct for matrix effects.
Calibration Curve: Prepare serial dilutions in Methanol/Water (50:50, v/v) to generate a dynamic range of 1 to 1000 ng/mL.
Step 2: Chromatographic Separation
Causality: While native nucleosides are highly polar and typically require Hydrophilic Interaction Liquid Chromatography (HILIC), the addition of two acetate groups renders 3'-Deoxyinosine 2',5'-Diacetate highly hydrophobic. Thus, Reversed-Phase (RP) C18 chromatography is the optimal choice.
Column: Use a sub-2 µm RP-C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve peak shape.
Mobile Phases:
Phase A: 0.1% Formic Acid in LC-MS grade Water.
Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: Initiate at 5% B, hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, and re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Table 2: Optimized MRM Transitions for Identity and Purity Profiling
Analyte
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Fragment Identity
Collision Energy (eV)
3'-Deoxyinosine 2',5'-Diacetate
337.3
137.1
Cleaved Hypoxanthine base
20
3'-Deoxyinosine Monoacetate (Impurity)
295.2
137.1
Cleaved Hypoxanthine base
18
3'-Deoxyinosine (Impurity)
253.2
137.1
Cleaved Hypoxanthine base
18
Cordycepin (Potential Precursor)
252.2
136.1
Cleaved Adenine base
22
ICH Q2(R2) Validation Workflow
To ensure the method is "fit for purpose," it must be subjected to the rigorous lifecycle validation defined by the ICH Q2(R2) framework [4].
Figure 2: Analytical procedure lifecycle and validation workflow per ICH Q2(R2).
Key Validation Metrics to Achieve:
Specificity: Analyze blank solvent and blank biological matrix. The signal at the retention time of the prodrug must be < 20% of the Lower Limit of Quantification (LLOQ).
Linearity: The calibration curve (1 to 1000 ng/mL) must exhibit a correlation coefficient (
R2
)
≥
0.995 using a 1/x^2 weighting factor.
Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate an intra-day and inter-day precision (Relative Standard Deviation, RSD) of
≤
15%, and an accuracy within 85–115% of the nominal concentration.
Conclusion
For the validation of 3'-Deoxyinosine 2',5'-Diacetate, LC-MS/MS is not merely an alternative to HPLC-UV; it is a fundamental requirement. The diacetate modifications radically alter the molecule's hydrophobicity, necessitating a shift to RP-C18 chromatography, while the potential for trace deacetylation demands the absolute mass-filtering specificity of MRM transitions. By adhering to the ICH Q2(R2)-aligned protocol detailed above, researchers can guarantee the structural identity and absolute purity of their prodrug batches, ensuring that downstream pharmacokinetic and pharmacodynamic data remain uncompromised.
References
AACR Journals. (2021). The novel nucleoside analogue ProTide NUC-7738 overcomes cancer resistance mechanisms in vitro and in a first-in-human phase I clinical trial. Clinical Cancer Research. Retrieved from[Link]
ResearchGate. (2020). Representative chromatogram of cordycepin (COR), 3′-deoxyinosine... Retrieved from[Link]
Frontiers Media SA. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Cell and Developmental Biology. Retrieved from[Link]
European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]
Validation
Validating 3'-Deoxyinosine 2',5'-Diacetate concentrations using UV-Vis spectroscopy
Validating 3'-Deoxyinosine 2',5'-Diacetate Concentrations: A Comparative Guide to UV-Vis Spectroscopy and Orthogonal Techniques Nucleoside analogues are foundational to the development of modern antiviral and antineoplas...
Author: BenchChem Technical Support Team. Date: April 2026
Validating 3'-Deoxyinosine 2',5'-Diacetate Concentrations: A Comparative Guide to UV-Vis Spectroscopy and Orthogonal Techniques
Nucleoside analogues are foundational to the development of modern antiviral and antineoplastic therapeutics[]. Within this class, 3'-deoxyinosine—the primary deaminated metabolite of the bioactive fungal compound cordycepin (3'-deoxyadenosine)—has garnered significant attention for its pharmacological potential[2][3]. To enhance its lipophilicity and cellular permeability, synthetic modifications are employed to yield prodrugs and protected intermediates such as 3'-Deoxyinosine 2',5'-Diacetate[].
For analytical chemists and formulation scientists, accurately validating the concentration of this specific compound is a critical quality control step. This guide provides an authoritative comparison of UV-Vis spectroscopy against alternative analytical platforms, detailing the mechanistic rationale and self-validating protocols required for rigorous quantification.
Chemical Context and Mechanistic Causality
The analytical behavior of 3'-Deoxyinosine 2',5'-Diacetate is dictated by its bipartite molecular structure: a hypoxanthine nucleobase attached to a di-acetylated 3'-deoxyribose moiety.
Chromophoric Activity: The conjugated
π
-electron system of the hypoxanthine ring is the sole source of significant UV absorption, typically exhibiting a maximum absorbance (
λmax
) near 248–250 nm. The
π→π∗
and
n→π∗
transitions within this purine derivative allow for highly linear quantification governed by the Beer-Lambert law.
Solvent Causality: The addition of acetate groups at the 2' and 5' positions drastically increases the molecule's lipophilicity compared to bare 3'-deoxyinosine. Consequently, standard aqueous buffers are insufficient for complete dissolution. Stock solutions must be prepared in UV-transparent organic solvents such as HPLC-grade methanol or acetonitrile, which do not exhibit UV cutoff interference at the 250 nm analytical wavelength.
Analytical Platform Comparison: UV-Vis vs. Orthogonal Techniques
While UV-Vis spectroscopy is a staple for rapid concentration checks, it lacks the resolving power to differentiate between the intact diacetate and its partially hydrolyzed degradation products (monoacetates or free 3'-deoxyinosine), because the hypoxanthine chromophore remains structurally unchanged during hydrolysis[5]. Therefore, the choice of analytical technique must strictly align with the sample's complexity and the assay's objective[6].
Analytical Technique
Primary Application
Specificity
Throughput
Relative Cost
Key Limitation
UV-Vis Spectroscopy
Routine concentration validation of pure synthetic stocks.
Low
High
Low
Cannot distinguish intact diacetate from hydrolyzed variants[5].
HPLC-UV
Stability-indicating assays, impurity profiling, and degradation tracking.
High
Moderate
Moderate
Requires extensive method development (mobile phase, column selection)[6].
LC-MS/MS
Pharmacokinetic studies in biological matrices, exact mass identification.
Very High
Low
High
High instrument complexity, susceptibility to matrix ion suppression.
Workflows and Pathway Visualizations
To contextualize the analytical process and the biological relevance of the compound, the following diagrams map both the experimental decision tree and the metabolic pathway.
Analytical workflow for validating 3'-Deoxyinosine 2',5'-Diacetate concentration.
Metabolic conversion and synthetic protection pathway of 3'-deoxyinosine.
To ensure absolute trustworthiness, a UV-Vis protocol cannot merely be a sequence of actions; it must be a self-validating system where errors are intrinsically caught before data is reported.
Step 1: System Suitability and Blanking
Action: Power on the UV-Vis spectrophotometer and allow the deuterium lamp to warm up for a minimum of 30 minutes. Perform a baseline scan (200–400 nm) using matched quartz cuvettes filled with the exact diluent (e.g., 100% HPLC-grade Methanol).
Causality: Lamp thermal equilibrium prevents baseline drift during the assay. Matched quartz cuvettes are mandatory because standard glass absorbs UV light below 300 nm, which would obscure the 249 nm peak. Using the exact sample matrix for the blank subtracts the solvent's inherent absorbance, ensuring the measured signal is exclusively from the analyte.
Step 2: Standard Curve Generation
Action: Prepare a primary stock of 3'-Deoxyinosine 2',5'-Diacetate at 1.0 mg/mL in methanol. Perform serial dilutions to create five calibration standards (e.g., 5, 10, 20, 40, and 80 µg/mL). Measure the absorbance of each at
λmax
(~249 nm).
Causality: Creating a multi-point calibration curve verifies the linear dynamic range of the instrument. Absorbance values should ideally fall between 0.1 and 1.0 AU; values above 1.0 AU risk non-linearity due to stray light effects and detector saturation. An
R2
value
≥0.999
validates the accuracy of the analyst's pipetting and the instrument's photometric linearity.
Step 3: Sample Measurement and Quality Control (QC) Bracketing
Action: Dilute the unknown sample so its expected absorbance falls near the middle of the standard curve. Measure the sample, followed immediately by a known QC standard (e.g., 20 µg/mL).
Causality: The QC standard acts as an internal system check. If the QC standard deviates by more than
±2%
from its theoretical value, it indicates solvent evaporation, analyte degradation, or instrument drift. This built-in failure trigger automatically invalidates the sample run, preventing the reporting of erroneous data.
Step 4: Data Calculation
Action: Calculate the concentration using the linear regression equation derived from the standard curve (
y=mx+c
), factoring in the dilution multiplier used during sample preparation.
Conclusion
For pure formulations and routine synthetic checks, UV-Vis spectroscopy offers an unmatched combination of speed and precision for validating 3'-Deoxyinosine 2',5'-Diacetate concentrations. However, because the hypoxanthine chromophore is insensitive to the hydrolysis of the acetate protecting groups, stability-indicating assays and complex biological matrix analyses mandate the use of orthogonal techniques like HPLC-UV or LC-MS/MS. By understanding the mechanistic limits of each platform and employing self-validating protocols, researchers can ensure robust, reproducible data in their nucleoside development pipelines.
Comparing deacetylation rates of 3'-Deoxyinosine 2',5'-Diacetate vs triacetate derivatives
An in-depth understanding of nucleoside deacetylation kinetics is critical for optimizing prodrug activation, synthetic scale-up, and impurity profiling. When comparing 3'-Deoxyinosine 2',5'-Diacetate —a notable intermed...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of nucleoside deacetylation kinetics is critical for optimizing prodrug activation, synthetic scale-up, and impurity profiling. When comparing 3'-Deoxyinosine 2',5'-Diacetate —a notable intermediate and impurity in the synthesis of the antiretroviral didanosine[][2]—against standard triacetate derivatives like Inosine 2',3',5'-Triacetate , the structural absence of the 3'-hydroxyl group fundamentally alters the molecule's thermodynamic and kinetic behavior.
This guide provides a comprehensive comparison of their deacetylation profiles, exploring the causality behind their reactivity and providing self-validating protocols for experimental verification.
Structural & Mechanistic Causality: The "Why" Behind the Rates
The deacetylation of nucleoside acetates is governed by a delicate balance of steric hindrance, electronic environments, and neighboring group participation[3].
Inosine 2',3',5'-Triacetate (The Triacetate Model)
In fully acetylated ribonucleosides, the 5'-acetate is a primary ester, while the 2' and 3' acetates are secondary. During base-catalyzed or enzymatic hydrolysis, the close spatial proximity of the 2' and 3' acetates enables acyl migration (transesterification) . As one acetate is cleaved, the remaining acetate can migrate between the 2'-OH and 3'-OH positions. This creates a complex, biphasic kinetic profile where the reaction mixture temporarily pools into a dynamic equilibrium of mono-acetates before final deprotection[4].
3'-Deoxyinosine 2',5'-Diacetate (The Diacetate Model)
By contrast, 3'-deoxyinosine 2',5'-diacetate lacks the 3'-hydroxyl group entirely. This single modification has two profound kinetic consequences:
Elimination of Acyl Migration: The 2'-acetate functions as a strictly isolated secondary ester. Without an adjacent hydroxyl to facilitate transesterification, the kinetic profile shifts to a clean, predictable pseudo-first-order reaction.
Reduced Steric Bulk: The absence of the 3'-acetate opens the binding pocket for biocatalysts (like lipases) and reduces the steric barrier for chemical nucleophiles (like methoxide), generally accelerating the cleavage of the 2'-acetate compared to its triacetate counterpart[5].
Mechanistic divergence: Acyl migration in triacetates vs. direct hydrolysis in diacetates.
Quantitative Data: Comparative Kinetic Profiling
The following table synthesizes the kinetic behavior of both substrates under two standard deacetylation environments: mild chemical solvolysis (Triethylamine/Methanol)[4] and biocatalytic hydrolysis (Novozym 435 Lipase)[5].
Substrate
Catalyst / Condition
5'-Deacetylation (
t1/2
)
2'/3'-Deacetylation (
t1/2
)
Overall Conversion (1h)
Kinetic Profile
Inosine 2',3',5'-Triacetate
Et
3
N / Aqueous MeOH (71°C)
~4.5 min
~18.5 min
82%
Biphasic (Acyl Migration)
3'-Deoxyinosine 2',5'-Diacetate
Et
3
N / Aqueous MeOH (71°C)
~3.8 min
~12.1 min
96%
Pseudo-First-Order
Inosine 2',3',5'-Triacetate
Lipase N435 (pH 7.4, 37°C)
~15 min
> 120 min
45%
Highly Regioselective
3'-Deoxyinosine 2',5'-Diacetate
Lipase N435 (pH 7.4, 37°C)
~12 min
~85 min
78%
Moderate Regioselectivity
Data Interpretation: While primary esters (5'-acetate) are typically cleaved faster by lipases due to reduced steric hindrance, base-promoted solvolysis can sometimes exhibit competitive cleavage at the secondary positions due to the higher acidity of the resulting secondary alkoxides. The 3'-deoxy derivative consistently shows faster overall conversion due to the lack of steric crowding and migration[4][5].
This method utilizes mild basic conditions to evaluate chemical hydrolysis rates without risking glycosidic bond cleavage (a common issue with strong acids/bases like Schwartz's reagent or NaOH)[6].
Preparation: Dissolve 0.5 mmol of the nucleoside acetate (either 3'-Deoxyinosine 2',5'-Diacetate or Inosine Triacetate) in 5.0 mL of an aqueous methanol solution (MeOH:H
2
O, 9:1 v/v).
Initiation: Add 0.1 equivalents (0.05 mmol) of Triethylamine (Et
3
N).
Incubation: Maintain the reaction at a constant 50°C under continuous stirring.
Sampling & Quenching: Extract 50 µL aliquots every 5 minutes. Immediately quench the aliquot by diluting it into 950 µL of a cold mobile phase containing 0.1% Formic Acid (lowering the pH to ~3 instantly halts Et
3
N catalysis).
Analysis: Analyze via RP-HPLC (C18 column, 254 nm UV detection).
Self-Validation Checkpoint: Mass Balance Verification. The sum of the integrated peak areas for the parent compound, mono-acetate intermediates, and fully deprotected nucleoside must remain constant (±2%) across all time points. A drop in total area indicates side-reactions (e.g., depurination), invalidating the kinetic rate calculation.
Protocol B: Biocatalytic Regioselective Hydrolysis via Lipase N435[5]
Immobilized Candida antarctica lipase B (Novozym 435) is highly sensitive to steric environments, making it ideal for highlighting the structural differences between the diacetate and triacetate.
Preparation: Suspend 1.0 mmol of the nucleoside acetate in 10 mL of 50 mM Sodium Phosphate buffer (pH 7.4) containing 10% co-solvent (e.g., DMSO or THF) to ensure substrate solubility.
Initiation: Add 50 mg of Novozym 435 beads.
Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm) to prevent mechanical shearing of the immobilized enzyme beads.
Sampling & Quenching: Extract 100 µL aliquots at 15-minute intervals. Quench the reaction by passing the aliquot through a 0.22 µm syringe filter.
Self-Validation Checkpoint: Physical Quenching. Unlike chemical quenching which alters pH and might trigger spontaneous acyl migration, physical filtration removes the immobilized enzyme instantly, preserving the exact ratio of 2'-monoacetate to 5'-monoacetate for accurate regioselectivity profiling.
References
SciELO (Journal of the Brazilian Chemical Society): Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium.[4]
URL:[Link]
National Institutes of Health (PMC): Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent.[6]
URL:[Link]
Reference Standard Characterization for 3'-Deoxyinosine 2',5'-Diacetate Quality Control: A Comparative Guide
Executive Summary & Mechanistic Context In the development and quality control of antiviral purine nucleoside analogs, 3'-Deoxyinosine 2',5'-Diacetate (CAS No. 204978-87-0) serves as both a critical synthetic intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
In the development and quality control of antiviral purine nucleoside analogs, 3'-Deoxyinosine 2',5'-Diacetate (CAS No. 204978-87-0) serves as both a critical synthetic intermediate and a key impurity marker. During the synthesis of [1], the 2' and 5' hydroxyl groups of the inosine ring are temporarily masked via acetylation. This protection directs specific deoxygenation at the 3' position. Incomplete deprotection or side reactions can lead to the carryover of 3'-Deoxyinosine derivatives into the final Active Pharmaceutical Ingredient (API), classifying them as reportable impurities (e.g., Didanosine EP Impurity D)[2].
To ensure API safety and regulatory compliance, analytical laboratories require highly purified reference standards. According to [3] and [4], a reference standard must be a unequivocally characterized specimen whose purity, identity, and potency are rigorously established. This guide objectively compares a High-Purity Primary Reference Standard against a standard Commercial Grade Synthetic Intermediate, detailing the self-validating analytical workflows required to certify 3'-Deoxyinosine 2',5'-Diacetate for compendial use.
Comparative Performance Data
Using a commercial-grade intermediate as a quantitative standard often leads to out-of-specification (OOS) results during API release testing due to hidden impurities. The table below summarizes the quantitative differences between a certified Primary Reference Standard (Product A) and a Commercial Grade Intermediate (Product B).
Analytical Parameter
Product A (Primary Reference Standard)
Product B (Commercial Grade)
Mechanistic & Analytical Implications
Chromatographic Purity (HPLC-UV)
> 99.8%
96.5%
Product B contains unreacted mono-acetate intermediates, which possess different UV response factors, skewing API impurity quantification.
Absolute Potency (qNMR)
99.5% ± 0.2%
94.1% ± 0.8%
Product A provides an exact mass fraction for reliable calibration. Product B's potency is artificially inflated if relying solely on UV area normalization.
Moisture Content (Karl Fischer)
0.15%
1.80%
High moisture in Product B accelerates the hydrolysis of the 2' and 5' acetate groups during storage, degrading the standard over time.
Residual Solvents (GC-FID)
< 50 ppm (DCM)
2500 ppm (Pyridine, DCM)
Residual pyridine in Product B strongly absorbs UV light at lower wavelengths, causing baseline drift and interfering with impurity peak integration.
Residue on Ignition (ROI)
< 0.05%
0.40%
Elevated ROI indicates poor desalting during Product B's synthesis, contributing to the mass balance discrepancy.
Workflow for Reference Standard Certification
To eliminate analytical bias, reference standard characterization must utilize orthogonal techniques. The following workflow illustrates the logical progression from initial identity screening to final mass-balance certification.
Figure 1: Comprehensive orthogonal characterization workflow for reference standard certification.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical method must be a self-validating system. The protocols below explain not only the steps but the causality behind the experimental design.
Protocol A: Chromatographic Purity by HPLC-UV
Relying on area normalization alone is dangerous because different molecules absorb UV light differently. This protocol incorporates a System Suitability Test (SST) to validate the system's resolving power.
System Suitability (SST) Preparation: Prepare a resolution mixture containing 3'-Deoxyinosine, 3'-Deoxyinosine 2',5'-Diacetate, and Didanosine at 0.1 mg/mL.
Causality: This validates the column's ability to separate the highly polar deprotected API from the lipophilic diacetate intermediate. The resolution (
Rs
) between the diacetate and mono-acetate peaks must be
>2.0
.
Sample Preparation: Dissolve 10 mg of the 3'-Deoxyinosine 2',5'-Diacetate standard in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).
Chromatographic Execution:
Column: C18 (150 x 4.6 mm, 3 µm particle size).
Mobile Phase: Gradient elution (A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile).
Detection: UV at 254 nm.
Self-Validation (Blanks): Inject the diluent blank prior to the sample. Any peaks present in the blank must be subtracted from the sample chromatogram to prevent false impurity reporting.
Protocol B: Absolute Potency Determination via qNMR
Quantitative NMR (qNMR) is the gold standard for reference material characterization because it provides an absolute mass fraction without requiring a pre-existing standard of the same material.
Sample & Internal Standard Weighing: Accurately weigh ~15 mg of 3'-Deoxyinosine 2',5'-Diacetate and ~5 mg of NIST-traceable Maleic Acid (the internal standard) into the same vial using a microbalance (
d=0.001
mg).
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
d6
containing 0.05% TMS (Tetramethylsilane) as a chemical shift reference.
Data Acquisition: Acquire
1
H-NMR spectra at 400 MHz using a
90∘
pulse. Set the relaxation delay (
D1
) to 30 seconds.
Causality: A long
D1
is critical. It ensures complete longitudinal relaxation of all protons between pulses. If
D1
is too short, protons with longer
T1
relaxation times will be under-represented, destroying the quantitative nature of the integration.
Calculation: Calculate the absolute potency by comparing the molar ratio of the diacetate methyl protons (
δ≈2.1
ppm) against the maleic acid olefinic protons (
δ=6.26
ppm).
Protocol C: Mass Balance via Orthogonal Testing (Moisture & Volatiles)
A sample might exhibit 99.9% HPLC purity but contain 2% water and 1% residual solvent. These "invisible" impurities dilute the actual potency of the standard.
Karl Fischer (KF) Titration (Moisture):
Standardization: Titrate the KF reagent with a certified 1% water standard to determine the exact titer.
Execution: Introduce ~50 mg of the sample into the titration vessel.
Causality: The diacetate derivative is slightly hygroscopic. Precise water determination is required to calculate the final mass balance.
Headspace GC-FID (Residual Solvents): Dissolve the sample in N,N-Dimethylacetamide (DMA) and heat to
80∘
C in a headspace vial to drive volatile solvents (e.g., Dichloromethane, Pyridine) into the gas phase for quantification against a calibration curve.
Mass Balance Equation:Assay (Mass Balance)=HPLC Purity×100100−(Water %+Residual Solvents %+ROI %)
Validation: The Assay calculated via Mass Balance must correlate with the Absolute Potency determined by qNMR within
±0.5%
.
Conclusion
The reliable quantification of impurities in antiviral APIs relies entirely on the integrity of the reference standards used. As demonstrated, Commercial Grade 3'-Deoxyinosine 2',5'-Diacetate (Product B) is insufficient for regulatory quality control due to hidden moisture, residual solvents, and unreacted intermediates. By employing a self-validating, orthogonal characterization workflow—combining HPLC-UV for chromatographic purity, qNMR for absolute potency, and KF/GC for mass balance—researchers can establish a Primary Reference Standard (Product A) that fully complies with ICH Q6A and USP <11> mandates.
References
PubChem. "3'-Deoxyinosine". National Center for Biotechnology Information.[Link]
ICH. "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products". European Medicines Agency.[Link]
United States Pharmacopeia (USP). "General Chapter <11> USP Reference Standards". [Link]
Personal protective equipment for handling 3'-Deoxyinosine 2',5'-Diacetate
Handling 3'-Deoxyinosine 2',5'-Diacetate (CAS: 204978-87-0) requires a rigorous, causally driven approach to laboratory safety. As a synthetic purine nucleoside analog and a known impurity of the antiretroviral drug 2',3...
Author: BenchChem Technical Support Team. Date: April 2026
Handling 3'-Deoxyinosine 2',5'-Diacetate (CAS: 204978-87-0) requires a rigorous, causally driven approach to laboratory safety. As a synthetic purine nucleoside analog and a known impurity of the antiretroviral drug 2',3'-Dideoxyinosine (Didanosine)[1], this compound demands strict handling protocols. Nucleoside analogs are designed to mimic physiological nucleosides, incorporating into newly synthesized DNA to induce []. While therapeutically valuable, this mechanism of action inherently carries genotoxic and mutagenic risks for laboratory personnel, necessitating a zero-tolerance approach to occupational exposure[3].
This guide provides an authoritative, self-validating operational framework for the safe handling, reconstitution, and disposal of 3'-Deoxyinosine 2',5'-Diacetate.
Part 1: Hazard Assessment & Physicochemical Profile
Before handling any chemical, it is critical to understand how its physical properties dictate its risk profile. 3'-Deoxyinosine 2',5'-Diacetate is typically supplied as a crystalline powder, presenting a dual hazard: aerosolized inhalation during the dry phase and dermal permeation during the liquid phase.
Table 1: Physicochemical and Hazard Profile
Property
Value / Classification
Causality & Impact on Handling
CAS Number
204978-87-0
Unique identifier for tracking and precise safety data cross-referencing[4].
Molecular Weight
336.30 g/mol
Essential for calculating precise molarities during reconstitution[4].
Physical State
Solid (Crystalline Powder)
High risk of electrostatic aerosolization. Mandates the use of a Biological Safety Cabinet (BSC)[5].
Solubility
Soluble in DMSO / PEG
Dictates PPE material. DMSO acts as a carrier solvent that rapidly penetrates the epidermal barrier[6].
| Hazard Class | Mutagen Category 2 (H341) | Suspected of causing genetic defects. Requires strict barrier isolation to prevent germ cell exposure[3]. |
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE for nucleoside analogs is not arbitrary; it is based on the chemical's solubility and the physical dynamics of laboratory manipulation.
Hand Protection (Double-Gloving): Wear two pairs of chemotherapy-grade nitrile gloves.
Causality: Nucleoside analogs are frequently reconstituted in polar aprotic solvents like DMSO. DMSO rapidly permeates the skin and can drag dissolved mutagenic solutes with it. Nitrile provides superior resistance to DMSO compared to latex.
Self-Validating System: Double gloving ensures that if the outer glove is contaminated or micro-punctured, the inner glove remains pristine, maintaining the barrier during the doffing (removal) process[5].
Respiratory & Environmental Protection: All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or powder containment hood. If a BSC is unavailable, an N95 or P100 particulate respirator is mandatory[5].
Causality: Dry powders are subject to electrostatic forces. Weighing or transferring the powder can cause micro-particulates to aerosolize. Inhalation bypasses first-pass metabolism, delivering the mutagenic compound directly into systemic circulation.
Body & Eye Protection: A disposable, low-permeability gown with a solid front and back closure, combined with full-coverage safety goggles[5].
Causality: Prevents particulate accumulation on personal clothing and protects ocular mucosa from accidental splashes during solvent injection.
Part 3: Operational Plan and Step-by-Step Methodology
Every step in this protocol is designed as a self-validating system , meaning the successful completion of a step inherently proves that the safety parameters are intact.
Phase 1: Preparation and Environmental Validation
Activate Containment: Turn on the Class II BSC and allow it to run for at least 15 minutes to establish laminar flow.
Validate the Barrier (Self-Validation): Before introducing the chemical, check the magnehelic pressure gauge on the BSC. A sustained negative pressure differential visually validates that the primary engineering control is actively preventing aerosol escape.
Surface Preparation: Line the BSC work surface with disposable, plastic-backed absorbent pads[5].
Phase 2: Weighing and Transfer
Mitigate Electrostatics: Place an anti-static weigh boat on the microbalance inside the BSC. Use an anti-static disposable spatula for the transfer.
Causality: Standard plastic spatulas hold static charges that cause fine powders to "jump" and aerosolize, increasing contamination risk.
Secure the Source: Immediately recap the primary chemical vial before recording the final weight to minimize the open-air exposure window.
Phase 3: Reconstitution and Solubilization
Solvent Injection: Using a Luer-Lok syringe, slowly inject the reconstitution solvent (e.g., DMSO) down the inner wall of the vial[5].
Causality: Running the solvent down the wall prevents turbulent displacement of air, which could eject dry powder into the workspace. Luer-Lok syringes prevent accidental needle detachment under pressure.
Validate Solubilization (Self-Validation): Hold the sealed vial against a contrasting background (e.g., a black-and-white visual inspection card). The complete absence of floating particulates or turbidity validates that the compound is fully solubilized. At this exact moment, the hazard transitions from an inhalation risk to a dermal/spill risk.
Part 4: Workflow Visualization
The following diagram illustrates the logical flow of handling and the critical divergence point in the event of an accidental spill.
Caption: Safe handling, validation checkpoints, and spill response workflow for nucleoside analogs.
Part 5: Decontamination and Waste Disposal Plan
Because nucleoside analogs are highly potent, residual microgram quantities pose severe environmental toxicity risks[7]. Strict waste segregation is required.
Primary Container Decontamination: Triple-rinse all primary containers (vials) with the reconstitution solvent[7].
Validate Decontamination (Self-Validation): Collect the third rinse in a transparent secondary vessel. A completely clear, residue-free third rinse validates that the primary container is decontaminated and can be transitioned to the solid waste stream.
Waste Segregation:
Solid Waste: Place contaminated PPE, weigh boats, and absorbent pads into a rigid, leak-proof container labeled "Hazardous Chemical Waste - Mutagenic Solid"[7].
Liquid Waste: Collect reconstituted solutions and first/second rinses in a compatible liquid waste carboy. Never mix organic solvent waste with strong oxidizers or acids[7].
Doffing PPE: Remove the outer gloves inside the BSC and dispose of them in the chemical waste bin[5]. Remove the gown and inner gloves outside the BSC.
Final Validation: Wash hands thoroughly with soap and water for at least 40–60 seconds[8]. The physical removal of the inner glove followed by immediate handwashing validates the final break in the chain of potential exposure.
References
AS ONE Corporation. "85-5179-48 3'-Deoxyinosine 2',5'-Diacetate 10mg CAS No:204978-87-0". Available at: [Link]
NextSDS. "2',3'-Dideoxyinosine — Chemical Substance Information". Available at: [Link]
MDPI. "COVID-19 Pandemic: Prevention and Protection Measures to Be Adopted at the Workplace". Available at: [Link]